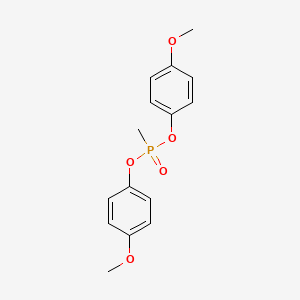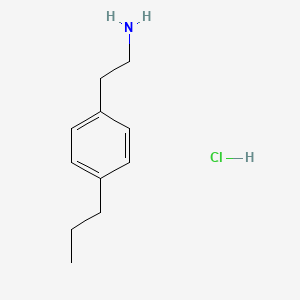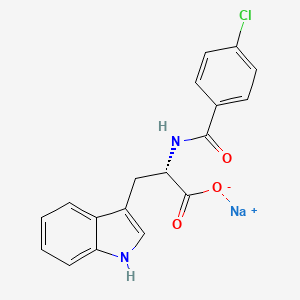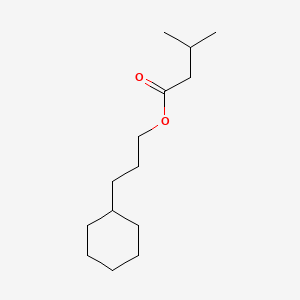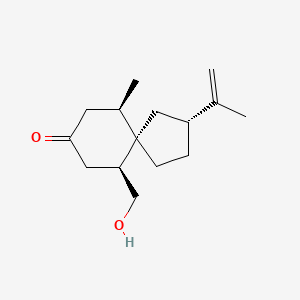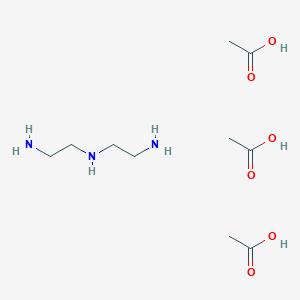
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine, also known as diethylenetriamine acetate, is an organic compound with the molecular formula C6H17N3O2. It is a clear, colorless liquid that is soluble in water and various organic solvents. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of diethylenetriamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethylenetriamine+Acetic Acid→Acetic Acid;N’-(2-aminoethyl)ethane-1,2-diamine
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diethylenetriamine and acetic acid are mixed in specific ratios. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized amines and carboxylic acids.
Reduction: Products include simpler amines.
Substitution: Products include halogenated amines and other substituted derivatives.
Scientific Research Applications
Acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of resins, adhesives, and as a curing agent for epoxy resins[][4].
Mechanism of Action
The mechanism of action of acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. It can also interact with biological molecules such as proteins and nucleic acids, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions[5][5].
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: A related compound with similar chemical properties but without the acetic acid moiety.
Triethylenetetramine: Another related compound with an additional ethylene group, leading to different chemical and physical properties.
Uniqueness
Acetic acid;N’-(2-aminoethyl)ethane-1,2-diamine is unique due to the presence of both acetic acid and diethylenetriamine moieties in its structure. This combination imparts unique chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill[6][6].
Properties
CAS No. |
86171-31-5 |
|---|---|
Molecular Formula |
C10H25N3O6 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H13N3.3C2H4O2/c5-1-3-7-4-2-6;3*1-2(3)4/h7H,1-6H2;3*1H3,(H,3,4) |
InChI Key |
PCEDCPYBUFBHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


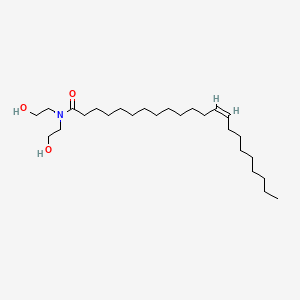



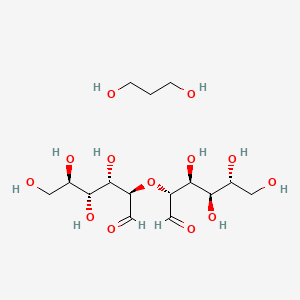
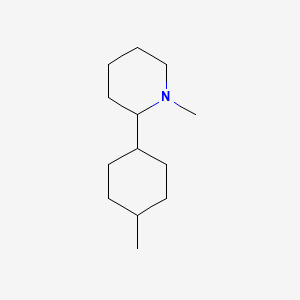
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
